molecular formula C7H6KNO6S B5130507 Potassium;2-hydroxy-5-methyl-3-nitrobenzenesulfonate

Potassium;2-hydroxy-5-methyl-3-nitrobenzenesulfonate

Cat. No.: B5130507
M. Wt: 271.29 g/mol
InChI Key: PQUNLMCUOBVJJO-UHFFFAOYSA-M
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Description

Potassium;2-hydroxy-5-methyl-3-nitrobenzenesulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a nitro group, a hydroxyl group, and a methyl group attached to a benzene ring, along with a sulfonate group bonded to potassium

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium;2-hydroxy-5-methyl-3-nitrobenzenesulfonate typically involves the nitration of 2-hydroxy-5-methylbenzenesulfonic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The product is then neutralized with potassium hydroxide to form the potassium salt of the sulfonate.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-hydroxy-5-methyl-3-aminobenzenesulfonate.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Potassium;2-hydroxy-5-methyl-3-nitrobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism by which Potassium;2-hydroxy-5-methyl-3-nitrobenzenesulfonate exerts its effects is primarily through its functional groups. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The sulfonate group enhances the compound’s solubility in water, making it useful in various aqueous applications.

Comparison with Similar Compounds

    2-hydroxy-5-methylbenzenesulfonic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-hydroxy-3-nitrobenzenesulfonic acid: Similar structure but without the methyl group, affecting its steric and electronic properties.

    5-methyl-3-nitrobenzenesulfonic acid: Lacks the hydroxyl group, impacting its hydrogen bonding capabilities.

Uniqueness: Potassium;2-hydroxy-5-methyl-3-nitrobenzenesulfonate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and solubility properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

potassium;2-hydroxy-5-methyl-3-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO6S.K/c1-4-2-5(8(10)11)7(9)6(3-4)15(12,13)14;/h2-3,9H,1H3,(H,12,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUNLMCUOBVJJO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)[O-])O)[N+](=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6KNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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